![molecular formula C23H20N4O3 B11178567 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea](/img/structure/B11178567.png)
1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea
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Overview
Description
1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a urea linkage, which is often used in medicinal chemistry for its stability and ability to form hydrogen bonds.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea typically involves multiple steps:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Methoxy and Methyl Groups: These groups are usually introduced through electrophilic aromatic substitution reactions.
Urea Linkage Formation: The final step involves the reaction of the quinazolinone derivative with 4-methoxyphenyl isocyanate to form the urea linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group in the quinazolinone core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Case Studies
- Study on MDA-MB 231 Cell Line : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against the MDA-MB 231 breast cancer cell line. The results indicated that structural modifications could enhance its anticancer efficacy .
- In Vitro Testing : Another research effort focused on synthesizing quinazolinone derivatives, which were tested for their anticancer activity. The findings suggested that these compounds could serve as potent anticancer agents due to their ability to induce apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a significant factor in various diseases, including cancer, and compounds that can modulate inflammatory responses are of great interest.
Research Findings
- Inhibition of Inflammatory Mediators : Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Analgesic Activity : The compound's ability to reduce pain associated with inflammation has been noted, making it a candidate for further development in pain management therapies .
Antimicrobial Activity
The antimicrobial properties of 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.
Case Studies
- Broad-Spectrum Activity : Research indicates that urea derivatives exhibit broad-spectrum antibacterial activity, making this compound a potential candidate for developing new antibiotics.
- Minimum Inhibitory Concentration (MIC) Testing : Studies have reported promising MIC values against common pathogens, highlighting its potential utility in clinical settings for treating infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly influence its biological activity.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including:
- Formation of the quinazolinone core.
- Substitution reactions to introduce methoxy and methyl groups.
These modifications are essential for enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.
Summary of Properties and Applications
Property/Activity | Description |
---|---|
Anticancer Activity | Targets TACE; induces apoptosis in cancer cells |
Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines |
Antimicrobial Activity | Effective against various bacterial strains |
Structure-Activity Relationship | Modifications enhance biological activity |
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea can be compared with other quinazolinone derivatives:
Similar Compounds: Compounds like 4-anilinoquinazoline and 2-phenylquinazolin-4(3H)-one share structural similarities.
Biological Activity
1-(4-Methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea is a compound with significant potential in medicinal chemistry, particularly due to its biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C24H21N3O3
- CAS Number : 840471-87-6
This structure features a quinazolinone core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes.
1. Nuclear Receptor Modulation
Research indicates that compounds with a similar quinazolinone structure can modulate nuclear receptors, which are critical in regulating gene expression and cellular function. This compound has shown promise in influencing pathways related to metabolic diseases and cancer .
2. Cytotoxic Effects
In vitro studies have demonstrated cytotoxic activity against various cancer cell lines. For instance, the compound exhibits significant inhibition of cell viability in assays such as the MTT assay, indicating its potential as an anti-cancer agent .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer Activity | HeLa Cells | <10 | |
Nuclear Receptor Modulation | Various Nuclear Receptors | Variable | |
Cytotoxicity | A549 Lung Cancer Cells | 5 |
Case Study 1: Anticancer Properties
A study conducted by Khan et al. evaluated the anticancer properties of several quinazolinone derivatives, including our compound of interest. The results indicated that the compound effectively induced apoptosis in HeLa cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation .
Case Study 2: Inhibition of Metabolic Pathways
Another investigation focused on the metabolic effects of this compound on human liver cancer cells. The findings revealed that it significantly altered metabolic pathways associated with energy production and biosynthesis, leading to reduced cell viability and increased apoptosis rates .
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]urea |
InChI |
InChI=1S/C23H20N4O3/c1-15-7-9-16(10-8-15)21-25-20-6-4-3-5-19(20)22(28)27(21)26-23(29)24-17-11-13-18(30-2)14-12-17/h3-14H,1-2H3,(H2,24,26,29) |
InChI Key |
NAPVZQZSHLFIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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